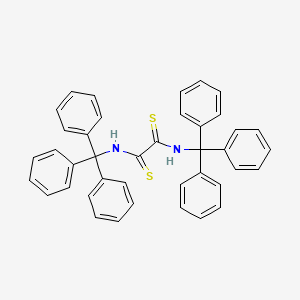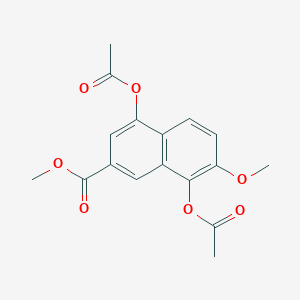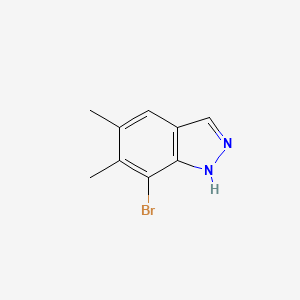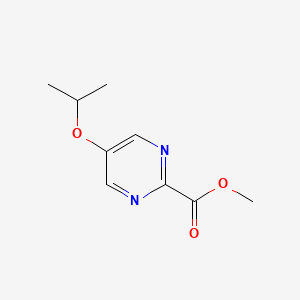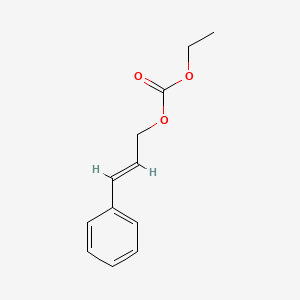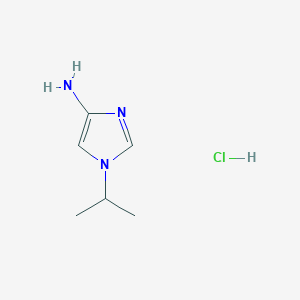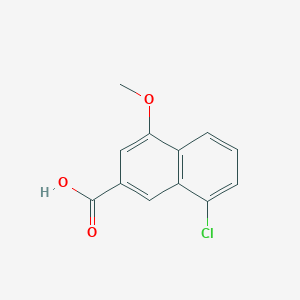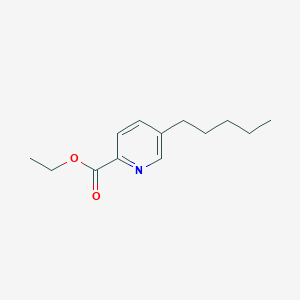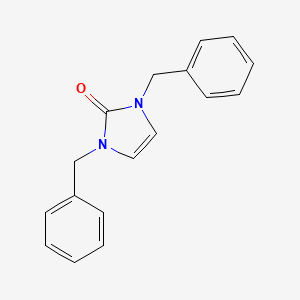
N-Ethyl-2-isopropyl-2,4-dimethylvaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-isopropyl-2,4-dimethylvaleramide is a chemical compound with the molecular formula C12H25NOThis compound is characterized by its valeramide backbone, which is modified with ethyl, isopropyl, and dimethyl groups, giving it distinct chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-isopropyl-2,4-dimethylvaleramide typically involves the reaction of 2,4-dimethylvaleric acid with ethylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-isopropyl-2,4-dimethylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N-Ethyl-2-isopropyl-2,4-dimethylvaleramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-isopropyl-2,4-dimethylvaleramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-2,4-dimethylvaleramide
- 2-Isopropyl-2,4-dimethylvaleramide
- N-Ethyl-2-isopropylvaleramide
Uniqueness
N-Ethyl-2-isopropyl-2,4-dimethylvaleramide is unique due to its specific combination of ethyl, isopropyl, and dimethyl groups on the valeramide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
59410-26-3 |
|---|---|
Formule moléculaire |
C12H25NO |
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
N-ethyl-2,4-dimethyl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C12H25NO/c1-7-13-11(14)12(6,10(4)5)8-9(2)3/h9-10H,7-8H2,1-6H3,(H,13,14) |
Clé InChI |
TXZSLZLHRVGMMP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(C)(CC(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


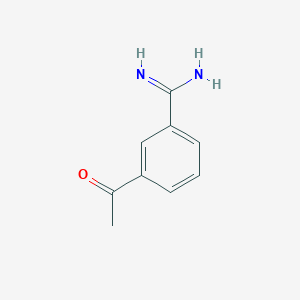
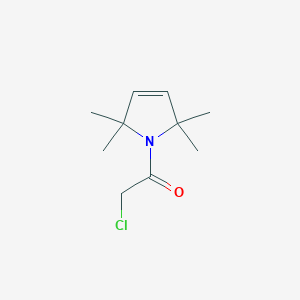
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
